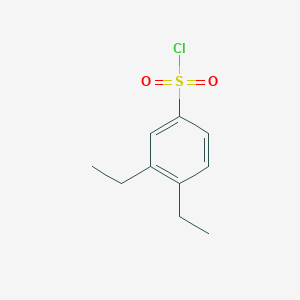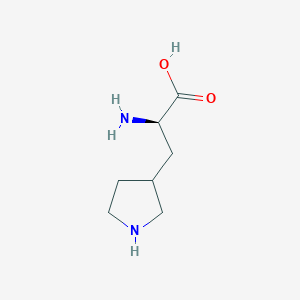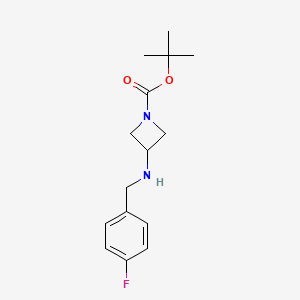
3,4-Diethylbenzene-1-sulfonyl chloride
説明
科学的研究の応用
Applications in Oligonucleotide Synthesis
Poly(3,5-diethylstyrene) sulfonyl chloride, a derivative of 3,4-Diethylbenzene-1-sulfonyl chloride, has been used in the synthesis of internucleotide bonds. This polymer has proven to be a convenient condensing agent for oligonucleotide synthesis, yielding dinucleoside phosphates in high purity and yield through simple isolation and purification procedures (Rubinstein & Patchornik, 1975).
In Organic Chemistry and Industrial Applications
Sulfonyl chlorides, including derivatives of this compound, are extensively used in various industrial applications such as the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. These compounds are crucial in the synthesis of sulfonic acids and their esters (Lezina et al., 2011).
Catalytic Decarboxylative Radical Sulfonylation
In pharmaceutical and agrochemical industries, sulfones are key structural motifs. The derivatives of this compound are utilized in the synthesis of these sulfones through decarboxylative radical sulfonylation. This process demonstrates broad substrate scope and functional group compatibility, useful in modifying natural products and pharmaceuticals (He et al., 2020).
Gas-Phase Electron Diffraction and Quantum Chemical Studies
These compounds are also important in quantum chemical studies. For instance, the structure of 4-nitrobenzene sulfonyl chloride, a related compound, was analyzed using gas-phase electron diffraction and quantum chemical methods, providing insights into its molecular structure and properties (Petrov et al., 2009).
Modification of Ion-Exchange Membranes
Sulfonyl chloride groups, derived from compounds like this compound, are used to modify the properties of ion-exchange membranes. These modifications enhance the membranes' permselectivity for certain ions and reduce electrical resistance, important in various industrial processes (Takata & Sata, 1996).
Synthesis of Enantiopure Fused Polycyclic Sultones
Derivatives of this compound have been used in the controlled preparation of fused δ-sultone derivatives. These derivatives are vital in creating enynyl [1,2]oxathiine 1,1-dioxides, which are significant in pharmaceutical synthesis (Alcaide et al., 2016).
Antibacterial Agents Synthesis
N-substituted sulfonamides containing benzodioxane moiety, synthesized using derivatives of this compound, have shown potent antibacterial properties against various bacterial strains. This synthesis is crucial in developing new antibacterial drugs (Abbasi et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of 3,4-Diethylbenzene-1-sulfonyl chloride is the carbon atoms of the aromatic ring . The compound is involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound acts as an electrophile, attacking the carbon atoms of the aromatic ring to form a cationic intermediate . This is a polar, stepwise process similar to electrophilic addition reactions to alkenes .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution pathway . The compound’s interaction with its target leads to the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .
Result of Action
The result of the compound’s action is a substitution product of the aromatic ring . The aromatic ring is regenerated from the cationic intermediate by the loss of a proton .
特性
IUPAC Name |
3,4-diethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJTJWGZDPGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)


![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)


![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)


